molecular formula C8H10O5S B1272827 Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate CAS No. 38293-63-9

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate

Cat. No.: B1272827
CAS No.: 38293-63-9
M. Wt: 218.23 g/mol
InChI Key: BMEYAMNXPSFVFQ-UHFFFAOYSA-N
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Properties

IUPAC Name

dimethyl 4-oxothiolane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h5-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEYAMNXPSFVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(SCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380609
Record name Methyl 2,5-anhydro-3-deoxy-3-(methoxycarbonyl)-2-thiopent-4-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38293-63-9
Record name Methyl 2,5-anhydro-3-deoxy-3-(methoxycarbonyl)-2-thiopent-4-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Nucleophilic Attack : Methyl thioglycolate acts as a nucleophile, attacking the α,β-unsaturated ester group of dimethyl maleate.
  • Cyclization : The intermediate undergoes intramolecular cyclization to form the tetrahydrothiophene ring.
  • Oxidation : The resulting thiolane is oxidized to introduce the 4-oxo group.

Procedure (Reference Example 1):

  • Reagents :
    • Dimethyl maleate (21.4 g, 0.13 mol)
    • Methyl thioglycolate (15.0 g, 0.14 mol)
    • Piperidine (0.361 g, catalytic)
    • Sodium methoxide (20% in methanol, 43 g)
    • Tetrahydrofuran (THF, 75 mL)
  • Conditions :
    • Step 1 : Dimethyl maleate and methyl thioglycolate are combined in THF with piperidine.
    • Step 2 : Sodium methoxide is added at 55°C under nitrogen, followed by reflux for 3 hours.
    • Workup : Acidification with phosphoric acid, extraction with ethyl acetate, and drying yield the product.
  • Yield : 22.7 g (72% theoretical yield).

Key Considerations:

  • Catalyst : Piperidine facilitates the Michael addition by deprotonating the thioglycolate.
  • Side Reactions : Over-oxidation or dimerization may occur if reaction pH exceeds 8.0.

Two-Step Synthesis via Sodium Salt Intermediate

A patent-pending method (WO2014042176A1) describes a two-step process involving intermediate isolation as a sodium salt.

Procedure:

  • Formation of Sodium Salt :

    • Reagents : Methyl thioglycolate, dimethyl maleate, sodium methoxide.
    • Conditions : Reaction in THF/water at 60–65°C for 4 hours.
    • Isolation : The sodium salt precipitates and is filtered as wet crystals (43.3 g).
  • Acidification to Ester :

    • The sodium salt is treated with 85% phosphoric acid in ethyl acetate.
    • Yield : 22.7 g after extraction and concentration.

Advantages:

  • Purity : Isolation of the sodium salt reduces impurities.
  • Scalability : Suitable for batch processing in industrial settings.

Alternative Pathways from Thiophene Derivatives

Hydrogen Sulfide-Mediated Cyclization (US5543531A)

  • Reagents : 4-Methyl-4-pentene-2,3-dione, H₂S gas, methoxyisopropylamine.
  • Conditions :
    • H₂S is bubbled into a solution of the dione in THF at 0–5°C.
    • Cyclization occurs spontaneously, yielding the tetrahydrothiophene core.
  • Yield : ~90% conversion, though isolation requires careful pH control.

Dimerization and Pyrolysis

  • Process :
    • Dimerization of intermediates (e.g., 4-methyl-4-pentene-2,3-dione) under high-temperature pyrolysis (400–600°C).
    • Subsequent hydrolysis yields the target compound.
  • Challenges : Requires specialized equipment for high-temperature reactions.

Comparative Analysis of Methods

Method Yield Conditions Scalability Purity
Michael Addition 72% Reflux, N₂ atmosphere High >95%
Sodium Salt Route 68% 60–65°C, aqueous Moderate >98%
H₂S Cyclization 90% 0–5°C, gas handling Low 85–90%

Industrial-Scale Optimization

Solvent Selection

  • THF vs. Methanol : THF improves miscibility of reagents but requires stringent drying. Methanol simplifies workup but may lower yields.

Catalytic Enhancements

  • Amine Catalysts : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) can replace piperidine, reducing reaction time by 30%.

Byproduct Management

  • Dimerization : Controlled pH (5–8) and low temperatures minimize dimer formation.
  • Oxidation Byproducts : Use of H₂O₂ instead of O₂ ensures selective oxidation.

Emerging Techniques

Flow Chemistry

  • Microreactor systems enable continuous synthesis, reducing batch variability.

Biocatalytic Routes

  • Preliminary studies suggest lipases can catalyze esterification steps, though yields remain suboptimal (<50%).

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate has been investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of biologically active compounds, particularly in the development of anti-cancer agents.

Case Study: Synthesis of PARP Inhibitors

Research has shown that derivatives of thiophene compounds can act as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. These inhibitors enhance the efficacy of radiotherapy and chemotherapy by preventing cancer cells from repairing damaged DNA . this compound can be utilized to synthesize such derivatives, showcasing its significance in cancer treatment strategies.

Organic Synthesis

The compound is recognized as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical transformations that facilitate the formation of complex molecules.

Applications in Synthesis

  • Cycloaddition Reactions : this compound can undergo cycloaddition reactions, leading to the formation of novel cyclic compounds that are useful in pharmaceuticals and agrochemicals .
  • Functionalization : The compound can be functionalized to introduce different substituents, allowing for the development of tailored compounds with specific properties for targeted applications in drug design.

Fine Chemical Intermediates

This compound is also utilized as a fine chemical intermediate in the production of specialty chemicals. Its derivatives find applications in various industrial processes.

Industrial Applications

  • Agricultural Chemicals : Derivatives of this compound are explored for use in developing agrochemicals that improve crop yield and pest resistance .
  • Dyes and Pigments : The compound's reactivity makes it suitable for synthesizing dyes and pigments used in textiles and plastics .

Analytical Chemistry

In analytical chemistry, this compound can be employed as a standard reference material due to its well-defined chemical properties.

Applications in Method Development

  • Chromatography : It can be used as a calibration standard in chromatographic methods to ensure accuracy and reliability in quantitative analyses.
  • Spectroscopic Studies : The compound's unique spectral features make it suitable for spectroscopic studies aimed at understanding molecular interactions and behaviors .

Mechanism of Action

The mechanism of action of Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate involves its interaction with various molecular targets and pathways. The sulfur atom in its ring structure allows it to participate in redox reactions and form stable complexes with metal ions. These interactions can modulate enzyme activities and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate is unique due to its specific ring structure containing both sulfur and carbonyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biological Activity

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate (CAS No. 38293-63-9) is an organosulfur compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on available research findings.

This compound has the molecular formula C8H10O5SC_8H_{10}O_5S and a molecular weight of 218.23 g/mol. It is characterized by the presence of a thiophene ring and two carboxylate groups, which contribute to its reactivity and biological properties .

Antitumor Activity

Research indicates that compounds related to this compound exhibit antitumor properties. For instance, derivatives of similar structures have shown effectiveness against various cancer cell lines, including melanoma, leukemia, and breast cancer. The mechanism is often attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Table 1: Summary of Antitumor Activity

Compound TypeCancer TypeMechanism of ActionReference
Azulene DerivativesMelanomaInduces apoptosis
Thiophene DerivativesBreast CancerInhibits cell proliferation
Other Related CompoundsLeukemiaCell cycle arrest

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit serine proteases and phosphatases, which are crucial in various biological processes including signal transduction and metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and inflammatory diseases .

Table 2: Enzyme Targets and Effects

Enzyme TypeInhibition EffectPotential Application
Serine ProteasesModulation of immune responseCancer therapy
PhosphatasesAlteration of signaling pathwaysTreatment of metabolic disorders

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives. One common method includes the reaction of dimethyl malonate with a thiophene precursor under acidic or basic conditions. The resulting compound can be further purified through recrystallization or chromatography techniques .

Case Studies

  • Case Study on Antitumor Efficacy : A study evaluated the antitumor activity of thiophene derivatives including this compound against various cancer cell lines. Results demonstrated significant cytotoxic effects at micromolar concentrations with a notable selectivity towards malignant cells over normal cells.
  • Case Study on Enzyme Inhibition : Another investigation focused on the inhibitory effects of this compound on specific phosphatases involved in tumor progression. The study reported a dose-dependent inhibition that correlated with reduced tumor cell migration and invasion capabilities.

Q & A

Q. How can researchers leverage hybrid computational-experimental workflows to design novel derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Virtual screening : Dock derivatives into target protein structures (e.g., enzymes) using AutoDock Vina to prioritize synthesis .
  • SAR studies : Synthesize derivatives with systematic substitutions (e.g., methyl, nitro groups) and correlate structural features with bioactivity (e.g., IC₅₀) .
  • Metadynamics simulations : Predict metabolic stability by simulating cytochrome P450 interactions .

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